Prunasin

Catalog No.
S577397
CAS No.
99-18-3
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunasin

CAS Number

99-18-3

Product Name

Prunasin

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1

InChI Key

ZKSZEJFBGODIJW-GMDXDWKASA-N

Synonyms

(R)-prunasin, benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-, mandelonitrile-beta-glucoside, prulaurasin, prunasin, prunasin, (R)-isomer, prunasine

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Potential Anticancer Properties

Multiple studies have shown no evidence to support the use of prunasin or its derivatives, such as amygdalin (laetrile), for cancer treatment. In fact, these compounds can be harmful and even fatal due to cyanide poisoning if consumed in large quantities [].

Other Research Applications

Current scientific research on prunasin focuses on understanding its role in plant defense mechanisms and exploring alternative applications.

  • Plant Defense Mechanism: Research suggests that prunasin plays a role in defending plants against herbivores. When an insect or other animal consumes plant material containing prunasin, the tissue damage triggers the release of HCN, deterring the herbivore [].
  • Microbial Production: Researchers are exploring the possibility of using engineered bacteria to produce prunasin as a more efficient and sustainable alternative to traditional extraction methods from plants. This research is still in its early stages, but it could have potential applications in various fields, including the development of new bio-based products.

Prunasin is a cyanogenic glycoside with the chemical formula C₁₄H₁₇NO₆. It is primarily found in the seeds and leaves of various plants, particularly in the genus Prunus, such as almonds (Prunus dulcis), cherries (Prunus avium), and peaches (Prunus persica). This compound is notable for its potential toxicity, as it can release hydrogen cyanide upon hydrolysis, which poses risks to both humans and animals when consumed in significant quantities .

Prunasin itself is not biologically active. However, when plant tissues are damaged, the enzymatic breakdown of prunasin releases hydrogen cyanide (HCN). HCN disrupts cellular respiration by inhibiting cytochrome c oxidase, an enzyme essential for the electron transport chain []. This can lead to cell death and potentially contribute to plant defense mechanisms against herbivores.

  • Hydrolysis of Prunasin:
    Prunasin+H2O glucosidaseGlucose+Mandelonitrile\text{Prunasin}+\text{H}_2\text{O}\xrightarrow{\text{ glucosidase}}\text{Glucose}+\text{Mandelonitrile}
  • Degradation of Mandelonitrile:
    MandelonitrilelyaseBenzaldehyde+Hydrogen Cyanide\text{Mandelonitrile}\xrightarrow{\text{lyase}}\text{Benzaldehyde}+\text{Hydrogen Cyanide}

These reactions illustrate the dual nature of prunasin: while it serves as a defense mechanism for plants, it can also pose significant health risks when ingested .

Prunasin exhibits biological activity that includes serving as a defense mechanism against herbivores due to its toxicity. The release of hydrogen cyanide can deter animals from consuming plant tissues. Additionally, some studies suggest that prunasin may have antimicrobial properties, although further research is needed to fully understand its pharmacological potential .

The biosynthesis of prunasin begins with the amino acid L-phenylalanine, which is converted through several enzymatic steps involving cytochrome P450 enzymes and UDP-glucosyltransferases. The key steps are as follows:

  • Hydroxylation of L-phenylalanine: Catalyzed by CYP79D16.
  • Formation of phenylacetaldoxime: Through decarboxylation and dehydration.
  • Conversion to mandelonitrile: Involves rearrangement and hydroxylation.
  • Glycosylation to form prunasin: Catalyzed by UDP-glucosyltransferases like UGT85A19.

This pathway highlights the complex enzymatic interactions required for prunasin synthesis in plants .

Prunasin has limited but notable applications:

  • Agricultural Use: Due to its role in plant defense, understanding prunasin's synthesis could lead to developing pest-resistant crops.
  • Pharmaceutical Research: Its potential antimicrobial properties may be explored for therapeutic applications, although this area remains under-researched .

Research indicates that prunasin interacts with various enzymes and metabolic pathways in plants. For instance, studies have shown that prunasin hydrolases play a crucial role during fruit development in species like almonds. These enzymes facilitate the breakdown of prunasin into less toxic compounds, thereby influencing plant metabolism and growth . Additionally, prunasin's interaction with other cyanogenic compounds like amygdalin enhances our understanding of plant defense mechanisms.

Several compounds share structural or functional similarities with prunasin, particularly other cyanogenic glycosides:

Compound NameSource PlantToxicity LevelUnique Features
AmygdalinBitter almondsHighHydrolyzes into benzaldehyde and hydrogen cyanide
SambunigrinElderberry (Sambucus nigra)ModerateDifferent stereoisomer; also releases cyanide
LinamarinCassava (Manihot esculenta)HighReleases acetone cyanohydrin upon hydrolysis
PrulaurasinCherry laurel (Prunus laurocerasus)ModerateRelated compound that also releases cyanide

Prunasin is unique due to its specific biosynthetic pathway involving distinct cytochrome P450 enzymes and UDP-glucosyltransferases, setting it apart from these similar compounds .

Taxonomic Distribution

3.1.1 Occurrence in the Rosaceae Family

Within Rosaceae prunasin is almost ubiquitous, having been isolated from leaves, stems, roots or seeds of Aruncus dioicus, Gillenia trifoliata, Kageneckia lanceolata and numerous Amelanchier, Crataegus and Adenostoma species [1]. Early screens of more than one hundred Rosaceae taxa showed that prunasin was the dominant cyanogenic glycoside wherever cyanogenesis was detected, whereas the diglucoside amygdalin accumulated only in developing seeds [1] [2].

3.1.2 Presence in Prunus Species

Prunasin is the primary cyanogen in vegetative tissues of every Prunus species examined. Quantitative surveys give typical leaf concentrations of ten to forty milligrams per gram of dry mass in Prunus serotina seedlings during the growing season [3] and up to sixty micrograms per milligram of dry mass in immature flower buds of Prunus domestica and Prunus persica [4]. In kernels the monoglucoside reaches its highest values early in development (for example 2.5–3.5 milligrams per gram fresh mass in apricot at twenty days after flowering) before being converted to amygdalin as the seed matures [5].

3.1.3 Distribution in Other Plant Families

Outside Rosaceae prunasin is recorded in several unrelated lineages:

  • Myrtaceae – numerous Eucalyptus species, where only about three percent of the genus is cyanogenic but prunasin is invariably the sole cyanogen [6] [7].
  • Fabaceae – foliage of Acacia greggii accumulates up to fifteen milligrams per gram dry mass [8].
  • Oliniaceae – stems and leaves of Olinia ventosa and allied species contain two to six milligrams per gram dry mass [8].
  • Polypodiaceae – fronds of the fern Pteridium aquilinum contain prunasin together with its epimer sambunigrin [9].
Table 1 Representative prunasin concentrations in diverse taxa
TaxonTissue analysedConcentration (milligrams g-1 dry mass)Reference
*Prunus serotina*Root (August)39.5 ± 3.9 [3]
*Prunus domestica*Immature flower bud62 ± 12 µg mg-1 [4]
*Eucalyptus cladocalyx*Young leaf17 ± 2.8 µg mg-1 [4]
*Acacia greggii*Leaf blade15.0 (range 5–25) [8]
*Aruncus dioicus*Leaf3.2 – 6.4 [1]

Tissue-Specific Accumulation

3.2.1 Compartmentalization in Plant Organs

Prunasin distribution within a plant is organ-specific. In young Prunus seedlings roots may hold tenfold higher concentrations than shoots early in the season [3], whereas in adult trees the compound predominates in expanding leaves and reproductive organs [4]. In almonds prunasin is synthesised in maternal tegument cells, transiently accumulates there and is then translocated to filial nucellus, endosperm and finally the embryo [10].

3.2.2 Cellular and Subcellular Localization

Immunocytochemistry and matrix-assisted laser desorption ionisation imaging show that prunasin resides inside vacuoles or small vesicles of parenchyma and mesophyll cells, clearly separated from apoplastic β-glucosidases in defensive two-component systems. During almond seed development prunasin hydrolase protein relocalises from the symplast to the apoplast in sweet cultivars, but follows the opposite path in bitter cultivars, demonstrating that cellular targeting rather than total content determines metabolic fate [10]. In Eucalyptus cladocalyx prunasin occurs chiefly in mesophyll and vascular parenchyma, with detectable amounts in floral filaments and staminal rings [4].

Table 2 Tissue and subcellular sites of prunasin storage
SpeciesPrincipal organCell typeCompartmentReference
*Prunus dulcis* (sweet cv. Lauranne)Embryo cotyledonPhloem parenchymaVacuolar vesicles [10]
*Prunus dulcis* (bitter cv. S3067)Tegument inner epidermisEpidermal cellsApoplast during mid-season [10]
*Eucalyptus cladocalyx*Mature leafMesophyll + vascular tissueVacuoles [4]
*Prunus serotina*First-year rootCortex parenchymaCytoplasmic vesicles [3]
3.2.3 Developmental Regulation of Accumulation

Prunasin content is tightly developmentally regulated. In apricot kernels the glycoside peaks at about forty days after flowering and then declines to trace levels as amygdalin accumulates [5]. In bitter almond cultivars prunasin rises steeply in the tegument between sixty and one hundred days after flowering, but is almost absent from the tegument of sweet cultivars at the same stage [10]. In Eucalyptus polyanthemos seedlings a genetic component predominates: narrow-sense heritability of cyanogenic capacity is approximately 0.80, and variability among half-sib families exceeds environmental effects [11].

Environmental Factors Affecting Distribution

3.3.1 Seasonal Variation in Prunasin Content

In black cherry seedlings root prunasin showed an eleven-fold seasonal fluctuation, from 3.45 ± 0.52 milligrams per gram dry mass in early May to 39.5 ± 3.9 milligrams per gram dry mass at the end of August. Minimum monthly air temperature explained fifty-four percent of this variation, demonstrating strong phenological control [3].

3.3.2 Light and Temperature Effects

Shade substantially reduces allocation of nitrogen to prunasin. In Eucalyptus cladocalyx seedlings grown with ample nitrogen, moving from full sunlight to forty percent irradiance lowered foliar prunasin from 3.70 to 1.64 milligrams cyanide equivalent per gram dry mass (a fifty-six percent decrease) [12]. Conversely, water stress under high light enhanced cyanogenic capacity by up to seventy percent in the same species, linking temperature-driven transpiration demand to defensive investment [13].

3.3.3 Soil Composition Influence

Soil nutrient status modifies prunasin levels indirectly through plant nutrition. Field surveys in konzo-affected cassava systems showed that increasing phosphorus and sulphur availability correlated positively with cyanogenic glucoside concentrations in roots, while high soil iron and elevated pH predisposed to acute cyanide intoxication events [14]. In peach rootstocks aluminium supply stimulated prunasin accumulation in roots, whereas ammonium nutrition shifted the glycoside towards aerial tissues [15]. These findings indicate that both essential and toxic elements can redirect prunasin distribution within the plant.

Table 3 Documented environmental impacts on prunasin accumulation
FactorSpeciesChange in prunasinExperimental detailsReference
Seasonal development*Prunus serotina*Eleven-fold rise from spring to late summerField-grown seedlings, temperate climate [3]
Shading (forty percent light)*Eucalyptus cladocalyx*–56 percentGlasshouse, six millimolar nitrogen [12]
Water deficit*Eucalyptus cladocalyx*+70 percentControlled drought, high nitrogen [13]
High soil phosphorus*Manihot esculenta*Positive correlation with root cyanide potentialFifty-three subsistence fields, Tanzania [14]
Aluminium exposure*Prunus persica* rootstockIncrease in root prunasinHydroponic culture, two hundred micromolar aluminium [15]

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

295.10558726 g/mol

Monoisotopic Mass

295.10558726 g/mol

Heavy Atom Count

21

Melting Point

147 - 148 °C

UNII

14W4BPM5FB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

99-18-3

Metabolism Metabolites

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Prunasin

Dates

Last modified: 08-15-2023
Marouf, A., et al., Pharm. Biol., 39, 263

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